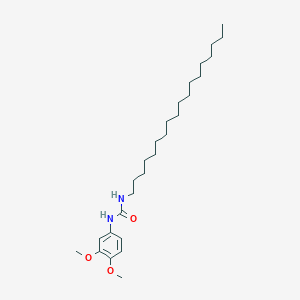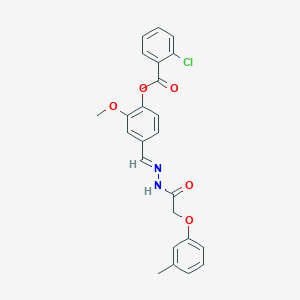![molecular formula C20H13N5OS2 B15016212 N-(1,3-benzothiazol-2-yl)-2-[(5-cyano-2,4'-bipyridin-6-yl)sulfanyl]acetamide](/img/structure/B15016212.png)
N-(1,3-benzothiazol-2-yl)-2-[(5-cyano-2,4'-bipyridin-6-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a bipyridine moiety, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Bipyridine Moiety: The bipyridine unit can be synthesized separately and then coupled with the benzothiazole ring through a palladium-catalyzed cross-coupling reaction.
Addition of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.
Final Coupling: The final step involves coupling the benzothiazole-bipyridine intermediate with an appropriate acetamide derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other functional groups.
Substitution: The bipyridine moiety can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halides, organometallic compounds, and nucleophiles are commonly employed.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Use as a ligand in transition metal catalysis for various organic transformations.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE depends on its specific application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity.
In Catalysis: It can act as a ligand, coordinating to a metal center and facilitating various catalytic cycles.
In Materials Science: Its electronic properties can influence the performance of devices such as LEDs or organic semiconductors.
Comparaison Avec Des Composés Similaires
- N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE
- N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE
- N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE
Uniqueness:
- Structural Features: The combination of benzothiazole, bipyridine, and cyano groups is unique and imparts distinct chemical and physical properties.
- Applications: Its versatility in various fields such as medicinal chemistry, materials science, and catalysis sets it apart from other compounds.
Propriétés
Formule moléculaire |
C20H13N5OS2 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2-(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H13N5OS2/c21-11-14-5-6-15(13-7-9-22-10-8-13)23-19(14)27-12-18(26)25-20-24-16-3-1-2-4-17(16)28-20/h1-10H,12H2,(H,24,25,26) |
Clé InChI |
DXOZDEFGHRKYFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B15016133.png)
![2,4-dichloro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol](/img/structure/B15016137.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B15016143.png)
![2-[(2E)-2-benzylidenehydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B15016150.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15016152.png)
![O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2,3-dimethylphenyl)carbamothioate](/img/structure/B15016161.png)
![(3E)-N-Cyclopentyl-3-{[2-(2,4-dibromo-5-methylphenoxy)acetamido]imino}butanamide](/img/structure/B15016167.png)
![(8E)-2-amino-8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15016181.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B15016186.png)


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B15016198.png)
![(3-bromophenyl)[5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15016206.png)
![2-[(E)-(2-{6-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B15016216.png)
